(S)-Pyrrolidin-2-yldi-p-tolylmethanol

Übersicht

Beschreibung

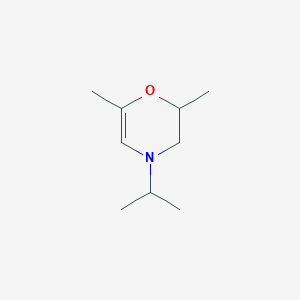

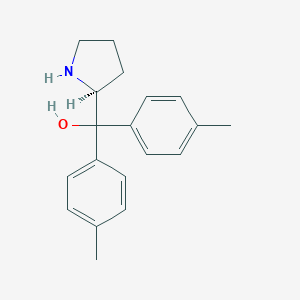

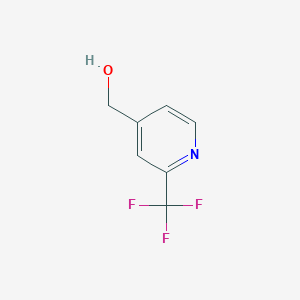

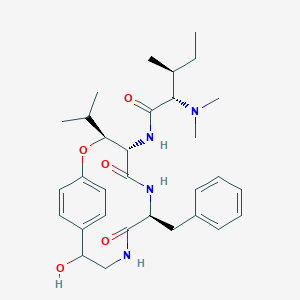

(S)-Pyrrolidin-2-yldi-p-tolylmethanol, also known as (S)-P2TM, is an organic compound with a unique structure and a wide range of potential applications in the field of scientific research. (S)-P2TM is a chiral, asymmetric molecule that can be used in a variety of laboratory experiments, including those involving the synthesis of pharmaceuticals, the study of enzyme kinetics, and the investigation of biochemical pathways. The structure of (S)-P2TM is composed of a pyrrolidine ring, a double bond, and a tolylmethyl group, which makes it a useful molecule for researchers who are interested in studying the effects of chirality on various biochemical processes.

Wissenschaftliche Forschungsanwendungen

Pyrrolidine in Drug Discovery

Pyrrolidine rings, such as those in (S)-Pyrrolidin-2-yldi-p-tolylmethanol, are integral in medicinal chemistry for developing treatments for human diseases. The saturated scaffold of pyrrolidine allows for efficient exploration of the pharmacophore space, contributes to stereochemistry, and increases three-dimensional coverage due to non-planarity. This review discusses the bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives. The synthesis and reaction conditions, along with the influence of steric factors on biological activity and structure–activity relationships (SAR), are explored, emphasizing the significance of the pyrrolidine ring in drug design (Petri et al., 2021).

Advances of Pyrrolopyridines Derivatives

Pyrrolopyridines or azaindoles, closely related to the pyrrolidine scaffold, have been identified as biologically active molecules, predominantly as anticancer agents. The review highlights the structural and biological features of these derivatives, emphasizing their role as kinase inhibitors due to their structural mimicry of the ATP molecule. Vemurafenib, a pyrrolopyridine derivative, is specifically reviewed for its chemical and biological features in the treatment of melanoma. This demonstrates the versatility of pyrrolidine-related structures in therapeutic applications (El-Gamal & Anbar, 2017).

Pyrrolizidine Alkaloid Biosynthesis and Diversity

Exploring the biosynthesis of pyrrolizidine alkaloids (PAs) provides insights into the chemical diversity and biological functions of compounds related to pyrrolidine. Studies on the Senecioneae tribe reveal the role of homospermidine synthase in the synthesis of specific PAs, indicating a conserved pathway with diverse secondary derivatives. This knowledge can contribute to understanding the biosynthesis and potential applications of pyrrolidine derivatives in scientific research (Langel, Ober, & Pelser, 2011).

Ionic Liquid-Modified Materials for Solid-Phase Extraction

Research on ionic liquids, which can modify materials for solid-phase extraction, highlights the relevance of pyrrolidine derivatives in enhancing the properties of materials for analytical applications. This review discusses the advances in ionic liquid-modified materials, focusing on their application in solid-phase extraction, chromatography, and capillary electrochromatography. The use of pyrrolidine derivatives in modifying materials showcases their importance beyond pharmaceutical applications, extending to analytical chemistry (Vidal, Riekkola, & Canals, 2012).

Eigenschaften

IUPAC Name |

bis(4-methylphenyl)-[(2S)-pyrrolidin-2-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO/c1-14-5-9-16(10-6-14)19(21,18-4-3-13-20-18)17-11-7-15(2)8-12-17/h5-12,18,20-21H,3-4,13H2,1-2H3/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFFPARXSSPKJIS-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C2CCCN2)(C3=CC=C(C=C3)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C([C@@H]2CCCN2)(C3=CC=C(C=C3)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401226695 | |

| Record name | (2S)-α,α-Bis(4-methylphenyl)-2-pyrrolidinemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401226695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-Pyrrolidin-2-yldi-p-tolylmethanol | |

CAS RN |

131180-52-4 | |

| Record name | (2S)-α,α-Bis(4-methylphenyl)-2-pyrrolidinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=131180-52-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2S)-α,α-Bis(4-methylphenyl)-2-pyrrolidinemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401226695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Cyanic acid, 1,3-phenylenebis[(1-methylethylidene)-4,1-phenylene] ester](/img/structure/B160123.png)

![2-Amino-2-(hydroxymethyl)propane-1,3-diol;(E)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B160135.png)

![methyl (E)-5-[(1S,4aR,5S,8aR)-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-2-enoate](/img/structure/B160138.png)